3-Tyr-octreotide

Description

Properties

IUPAC Name |

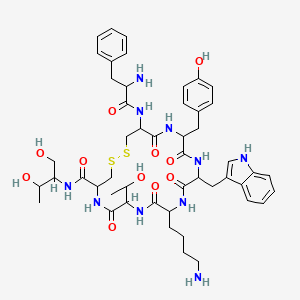

10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O11S2/c1-27(61)39(24-60)56-48(69)41-26-72-71-25-40(57-43(64)34(51)20-29-10-4-3-5-11-29)47(68)54-37(21-30-15-17-32(63)18-16-30)45(66)55-38(22-31-23-52-35-13-7-6-12-33(31)35)46(67)53-36(14-8-9-19-50)44(65)59-42(28(2)62)49(70)58-41/h3-7,10-13,15-18,23,27-28,34,36-42,52,60-63H,8-9,14,19-22,24-26,50-51H2,1-2H3,(H,53,67)(H,54,68)(H,55,66)(H,56,69)(H,57,64)(H,58,70)(H,59,65) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCIROHUTQLZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66N10O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96608-80-9, 103667-46-5 | |

| Record name | Sdz 204-090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096608809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyr-octreotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103667465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Evolution of Somatostatin Analogs in Receptor Targeting

The journey of somatostatin (B550006) analogs began with the discovery of the native hormone somatostatin in 1973. nih.gov This 14-amino acid peptide was found to inhibit the release of various hormones, including growth hormone, but its therapeutic potential was severely limited by a very short biological half-life of only 2-3 minutes. amazonaws.com This spurred the quest for more stable and clinically useful molecules. nih.govamazonaws.com

In the 1980s, a breakthrough was achieved with the synthesis of octreotide (B344500), a synthetic octapeptide analog of somatostatin. nih.govamazonaws.com Octreotide demonstrated greater stability, with a half-life of 90-120 minutes, and a more selective affinity for certain somatostatin receptor subtypes (SSTRs), particularly SSTR2. amazonaws.commdpi.com This enhanced profile made octreotide a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly by controlling hormonal hypersecretion. amazonaws.comnih.gov

The success of octreotide prompted further evolution in analog design, focusing on targeting SSTRs, which are overexpressed on various tumors. nih.govnih.gov This "targeting approach" involved modifying the peptide structure to not only improve receptor affinity but also to attach chelating molecules. nih.gov These chelators can stably bind with radioactive isotopes, leading to the development of radiolabeled somatostatin analogs for both visualizing and treating SSTR-positive tumors. nih.govresearchgate.net This marked a significant transition from purely therapeutic agents to theranostic tools, capable of both diagnosis and targeted radiotherapy. researchgate.net

Role of Tyrosine Substitution at Position 3 in Octreotide Analogs

A pivotal modification in the development of octreotide-based radiopharmaceuticals was the substitution of the phenylalanine (Phe) residue at position 3 with a tyrosine (Tyr) residue, creating the compound known as 3-Tyr-octreotide or [Tyr³]octreotide (TOC). emory.edunih.gov The primary purpose of this specific amino acid change was to introduce a phenol (B47542) group, which is amenable to radioiodination. emory.eduresearchgate.net This allowed for the labeling of the peptide with iodine isotopes such as ¹²³I for scintigraphic imaging. emory.edu

Beyond enabling radioiodination, this substitution was also found to influence the peptide's interaction with somatostatin (B550006) receptors. Research indicates that the replacement of Phe³ with Tyr³ can lead to an improved binding affinity for the somatostatin receptor subtype 2 (SSTR2), which is the most prevalently expressed subtype in neuroendocrine tumors. nih.gov This enhanced affinity is a critical factor for effective tumor targeting, as it can lead to higher uptake and retention of the radiolabeled peptide in tumor cells. researchgate.net The development of this compound thus provided a versatile precursor that could be readily labeled with various radionuclides for a wide range of preclinical and clinical applications.

Overview of 3 Tyr Octreotide S Significance in Preclinical Studies

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound, offering a robust and efficient route for assembling the peptide chain.

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely employed method for the solid-phase synthesis of Tyr-3-octreotide. This approach leverages the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl (tBu) derived groups for side-chain protection. The synthesis typically begins with an Fmoc-protected cysteine residue anchored to a resin, such as Wang Resin or 2-chlorotrityl resin google.comgoogleapis.comgoogleapis.com.

The peptide chain is elongated by repetitive cycles of Fmoc deprotection using piperidine, followed by coupling of the next Fmoc-amino acid. Coupling reagents like O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in combination with N-hydroxybenzotriazole (HOBt) and diisopropylethylamine (DIPEA) are commonly used to facilitate amide bond formation researchgate.netlookchem.com. The sequence of amino acids is systematically added to form the linear octapeptide: D-Phe-Cys(Trt)-Tyr(tBu)-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Threoninol google.comgoogleapis.comgoogle.com. The trityl (Trt) group protects the cysteine thiols, and Boc (tert-butyloxycarbonyl) protects the D-tryptophan and lysine (B10760008) side chains google.comlookchem.comnih.gov.

After the complete assembly of the linear peptide on the solid support, it is cleaved from the resin, often under mild acidic conditions to preserve certain protecting groups if further solution-phase modifications are planned lookchem.comnih.gov. For instance, cleavage from the resin can be achieved by aminolysis with threoninol google.comnih.gov.

The cyclic nature of octreotide (B344500), including this compound, is defined by an intramolecular disulfide bond between its two cysteine residues (Cys2 and Cys7) google.comgoogleapis.com. The formation of this disulfide bridge is a critical step in the synthesis, typically performed after the linear peptide has been assembled and cleaved from the resin, or sometimes while still on the solid support.

One common method involves the oxidation of the deprotected cysteine thiols. Hydrogen peroxide (H₂O₂) is a frequently used oxidizing agent for this purpose, often applied in dilute solutions to favor intramolecular cyclization over intermolecular polymerization lookchem.comresearchgate.netgoogle.com. For example, after cleavage from the solid support, disulfide bond formation can be carried out using H₂O₂ in a tetrahydrofuran (B95107) (THF) solution containing ammonium (B1175870) acetate (B1210297), buffered to pH 7 with sodium bicarbonate lookchem.comresearchgate.net.

Another technique involves the use of iodine (I₂). If cysteine residues are protected with S-acetamidomethyl (Acm) or trityl (Trt) groups, iodine can simultaneously remove these protecting groups and facilitate disulfide bond formation google.comresearchgate.net. This can be performed on the resin-bound peptide or after cleavage google.comnih.govresearchgate.net. For instance, the D-Phe-Cys(Trt)-Tyr(tBu)-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Resin compound can be suspended in DMF and treated with iodine to achieve the disulfide-containing peptide-resin google.com. Solid-phase disulfide assembly is considered advantageous for its efficiency researchgate.net.

After cyclization, the crude peptide is subjected to deprotection steps, typically using trifluoroacetic acid (TFA) mixtures to remove remaining acid-labile side-chain protecting groups google.comresearchgate.netlookchem.comnih.gov. The final product is then purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) google.comresearchgate.netlookchem.comnih.gov.

Chelation Chemistry and Conjugation Approaches

To enable radiolabeling for diagnostic imaging or radionuclide therapy, this compound is typically conjugated to bifunctional chelating agents. These chelators covalently bind to the peptide and then encapsulate a radionuclide.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used macrocyclic chelator for labeling peptides with radiometals such as Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Gallium-68 (⁶⁸Ga) researchgate.netresearchgate.netacs.orgnih.govdoi.orgoup.commdpi.com. For this compound, DOTA is commonly conjugated to the ε-amino group of the Lysine residue at position 5 (Lys5) researchgate.netlookchem.comoup.com.

One common strategy involves coupling DOTA, often in the form of its tri-t-butyl ester, to the Lys5(BOC)-protected Tyr-3-octreotide researchgate.netdoi.org. This reaction typically occurs in solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) researchgate.netdoi.org. Coupling reagents such as HATU and DIPEA are used to facilitate the amide bond formation between DOTA and the peptide researchgate.netdoi.org. This process can be a three-step reaction involving conjugation, deprotection with trifluoroacetic acid, and subsequent HPLC purification researchgate.netdoi.org. Final yields of DOTA-Tyr-3-octreotide (DOTA-TOC) can be around 60±5% researchgate.netdoi.org.

An improved solution-phase method for DOTA conjugation has been developed, involving the preactivation of DOTA with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of DIPEA in a water/DMF solvent system lookchem.comresearchgate.net. This method has demonstrated high coupling yields, often exceeding 98% within a short reaction time (e.g., 2 hours), with minimal side-product formation lookchem.comresearchgate.net.

Table 1: DOTA Conjugation Parameters for Tyr-3-octreotide

| Parameter | Details | Reference |

|---|---|---|

| Peptide Attachment Site | Lysine at position 5 (Lys5) | researchgate.netdoi.orgoup.com |

| DOTA Form | Tri-t-butyl ester or unprotected DOTA | researchgate.netlookchem.comresearchgate.netdoi.org |

| Solvents | N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), Water/DMF | researchgate.netlookchem.comresearchgate.netdoi.org |

| Coupling Reagents | HATU, DIPEA, NHS, EDCI | researchgate.netlookchem.comresearchgate.netdoi.org |

| Reaction Time | Typically 2 hours (improved methods) to 4 hours | researchgate.netlookchem.comresearchgate.net |

| Coupling Yield | >98% (improved methods) | lookchem.comresearchgate.net |

| Final Yield (after purification) | 60±5% (small-scale), 38-52% (medium scale) | researchgate.netlookchem.comdoi.org |

| Molecular Weight (DOTA-TOC) | 1421.55 ± 0.08 Da | researchgate.netdoi.org |

HYNIC (hydrazinonicotinamide) is a widely used bifunctional chelator for labeling peptides with Technetium-99m (⁹⁹mTc), a common radionuclide for SPECT imaging iaea.orgakjournals.comnih.govacs.orgexplorationpub.comnih.govsnmjournals.orgiaea.orgresearchgate.net. The synthesis of HYNIC-Tyr-3-octreotide (HYNIC-TOC or HYNIC-TATE, if Thr8 is modified to Thr8-Thr-acid) involves conjugating the HYNIC chelator to the peptide.

The conjugation typically involves reacting 6-Boc-HYNIC with the Lys5(BOC)-protected Tyr-3-octreotide in a solvent like DMF and water nih.gov. Coupling reagents such as O-(7-azabenzotriazolyl)-1,1,3,3-tetramethyl-uronium hexafluorophosphate and diisopropylethylamine are used nih.gov. The reaction can proceed for approximately 1 hour at room temperature nih.gov.

For ⁹⁹mTc labeling, HYNIC-Tyr-3-octreotide is mixed with a solution of pertechnetate (B1241340) (⁹⁹mTcO₄⁻) containing tin as a reducing agent. Coligands such as tricine (B1662993) and ethylenediamine-N,N'-diacetic acid (EDDA) are crucial for forming a stable ⁹⁹mTc-HYNIC-peptide complex iaea.orgakjournals.comnih.govacs.orgsnmjournals.orgiaea.orgresearchgate.net. The labeling reaction is often performed by heating, for example, at 100 °C for 15 minutes akjournals.comresearchgate.net. The radiochemical purity of the resulting ⁹⁹mTc-HYNIC-TOC can exceed 98%, with specific activities around 37 GBq/µmol (1 Ci/µmol) nih.govacs.org.

Table 2: HYNIC Conjugation and ⁹⁹mTc Labeling Parameters

| Parameter | Details | Reference |

|---|---|---|

| Chelator | Hydrazinonicotinamide (HYNIC) | iaea.orgakjournals.comnih.govacs.orgexplorationpub.comnih.govsnmjournals.orgiaea.orgresearchgate.net |

| Peptide Attachment Site | Typically N-terminus or Lysine residue | nih.gov |

| Coligands for ⁹⁹mTc Labeling | Tricine, Ethylenediamine-N,N'-diacetic acid (EDDA) | iaea.orgakjournals.comnih.govacs.orgsnmjournals.orgiaea.orgresearchgate.net |

| Reducing Agent | Stannous chloride (SnCl₂) | iaea.orgakjournals.comresearchgate.net |

| Labeling Temperature | Room temperature (60 min) or 100 °C (15 min) | akjournals.comnih.govresearchgate.net |

| Radiochemical Purity | >98% | akjournals.comnih.govresearchgate.net |

| Specific Activity | ~37 GBq/µmol (1 Ci/µmol) | nih.govacs.org |

TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) is a macrocyclic chelator used for labeling peptides with copper radioisotopes, particularly Copper-64 (⁶⁴Cu), a positron emitter suitable for PET imaging mdpi.comspringernature.comaacrjournals.orgnih.govresearchgate.netacs.orgnih.govnih.gov. The conjugation of TETA to this compound (or its related analog, Tyr-3-octreotate, Y3-TATE) enables the development of ⁶⁴Cu-labeled radiopharmaceuticals.

TETA can be conjugated to the peptide, and the resulting conjugate, such as TETA-Tyr-3-octreotate (TETA-Y3-TATE), can be radiolabeled with ⁶⁴Cu springernature.comaacrjournals.orgresearchgate.netacs.orgnih.govnih.gov. The radiolabeling procedure typically involves incubating ⁶⁴CuCl₂ in an ammonium acetate buffer with the TETA-peptide conjugate springernature.comnih.gov. This reaction can be facile, requiring about 30 minutes at room temperature (20–23 °C) springernature.com. The conjugates can be radiolabeled with ⁶⁴Cu at high purity, often greater than 95%, and specific activities ranging from 37–111 MBq µg⁻¹ (1–3 mCi µg⁻¹) springernature.com.

While TETA is effective, studies have also explored alternative chelators like cross-bridged cyclam (CB-TE2A) for ⁶⁴Cu labeling, which have shown improved in vivo kinetic stability and reduced transchelation compared to TETA, leading to better non-target organ clearance and higher target organ uptake aacrjournals.orgnih.govresearchgate.net. However, TETA-conjugated this compound derivatives remain relevant in the context of copper-labeled somatostatin analogs acs.orgnih.govnih.gov.

Table 3: TETA Conjugation and ⁶⁴Cu Labeling Parameters

| Parameter | Details | Reference |

|---|---|---|

| Chelator | 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) | mdpi.comspringernature.comaacrjournals.orgnih.govresearchgate.netacs.orgnih.govnih.gov |

| Radionuclide | Copper-64 (⁶⁴Cu) | springernature.comaacrjournals.orgnih.govresearchgate.netacs.orgnih.govnih.gov |

| Labeling Buffer | 0.1 M Ammonium acetate (pH 8.0) | springernature.comnih.gov |

| Labeling Temperature | Room temperature (20–23 °C) or 95 °C | springernature.comnih.gov |

| Labeling Time | 30 minutes (room temp) to 2 hours (95 °C) | springernature.comnih.gov |

| Radiochemical Purity | >95% | springernature.com |

| Specific Activity | 37–111 MBq µg⁻¹ (1–3 mCi µg⁻¹) | springernature.com |

Carbohydrate Conjugation for Pharmacokinetic Modulation

Carbohydrate conjugation has emerged as a powerful tool to modulate the pharmacokinetics of radiolabeled Tyr-octreotide (TOC) analogues, addressing the unfavorable pharmacokinetic profiles often associated with radiohalogenated peptides. This strategy aims to improve clearance kinetics and excretion routes, thereby enhancing tumor-to-background ratios in diagnostic imaging. nih.govguidetopharmacology.orgnih.gov

Studies have demonstrated the synthesis of carbohydrated conjugates of Tyr-octreotide, such as glucose ([¹²⁵I]Gluc-TOC), maltose (B56501) ([¹²⁵I]Malt-TOC), and maltotriose (B133400) ([¹²⁵I]Mtr-TOC) derivatives, primarily via the Maillard reaction, followed by radioiodination. nih.govguidetopharmacology.orgnih.govguidetoimmunopharmacology.org These modifications significantly impact the hydrophilicity and biodistribution of the compounds. nih.govguidetopharmacology.orgnih.gov

Research Findings on Carbohydrate Conjugation:

Hydrophilicity and Clearance: Carbohydrate conjugates exhibit markedly increased hydrophilicity, leading to faster blood clearance. nih.govguidetopharmacology.orgnih.gov For instance, [¹²⁵I]Gluc-TOC and [¹²⁵I]Malt-TOC were predominantly cleared via the kidneys, resulting in a notable decrease in activity accumulation in the liver and intestine compared to [¹²⁵I]TOC. nih.govguidetopharmacology.orgnih.gov

Tissue Accumulation: Accumulation of carbohydrated compounds in somatostatin receptor (sst)-rich tissues, such as the pancreas and adrenals, increased by a factor of 1.5 to 3.5 compared to the parent compound. nih.govguidetopharmacology.orgnih.gov

Tumor Uptake: While tumor uptake for [¹²⁵I]TOC, [¹²⁵I]Malt-TOC, and [¹²⁵I]Mtr-TOC was comparable at 30 minutes post-injection, the accumulation of [¹²⁵I]Gluc-TOC was significantly increased. nih.govguidetopharmacology.orgnih.gov

The following table summarizes the biodistribution data for selected radioiodinated Tyr-octreotide conjugates in nude mice bearing rat pancreatic tumor xenografts 60 minutes post-injection: nih.govguidetopharmacology.orgnih.gov

| Compound | Liver (%ID/g) | Intestine (%ID/g) | Tumor (%ID/g at 30 min) |

| [¹²⁵I]TOC | 10.6 | 3.8 | 6.7 ± 2.6 |

| [¹²⁵I]Gluc-TOC | 5.3 | 1.7 | 10.1 ± 2.8 |

| [¹²⁵I]Malt-TOC | 1.4 | 1.0 | 5.3 ± 1.9 |

| [¹²⁵I]Mtr-TOC | N/A | N/A | 4.9 ± 2.2 |

Note: N/A indicates data not explicitly provided for that specific time point in the cited source for direct comparison in the table.

Glycosylation, particularly with small carbohydrates, has proven to be an effective strategy for developing high-affinity somatostatin receptor ligands with improved excretion profiles and enhanced tumor accumulation, making them suitable for in vivo somatostatin receptor imaging applications. nih.govguidetopharmacology.orgnih.govresearchgate.net

Radiosynthesis of this compound Derivatives

The introduction of a tyrosine residue at position 3 in octreotide (Tyr-octreotide or TOC) makes the peptide amenable to radioiodination. nih.gov Further modifications, such as the replacement of the C-terminal threoninol with threonine to form Tyr-octreotate (TOCA), have been explored to optimize radiolabeling and in vivo properties. researchgate.netnih.gov

Radioiodination Techniques (e.g., [125I]Gluc-TOC)

Radioiodination of Tyr-octreotide derivatives is a key synthetic step for their application in diagnostic imaging. The Chloramine-T method is a commonly employed technique for incorporating radioiodine isotopes, such as ¹²⁵I or ¹³¹I, into these peptides. This method involves the oxidation of iodide to a reactive iodine species, which then electrophilically substitutes the tyrosine residue.

Research has shown that structural modifications, such as the C-terminal Thr-for-Thr(ol) exchange (leading to TOCA from TOC) and N-terminal carbohydrate derivatization, significantly influence the cellular uptake and retention of radioiodine. researchgate.net For example, compared to [¹²⁵I]TOC, internalized radioiodine levels were notably higher for [¹³¹I]Gluc-TOC and [¹³¹I]TOCA, with [¹³¹I]Gluc-TOCA showing the most substantial increase in retention in somatostatin receptor 2 (sst₂)-expressing tumor cells. Tumor uptake values in nude mice bearing human medulloblastoma xenografts at 1 hour post-injection further illustrate this improvement:

| Compound | Tumor Uptake (%ID/g at 1h) |

| [¹³¹I]TOC | 3.9 ± 0.5 |

| [¹³¹I]TOCA | 8.1 ± 2.2 |

| [¹³¹I]Gluc-TOC | 11.1 ± 1.8 |

| [¹³¹I]Gluc-TOCA | 21.4 ± 7.3 |

This indicates that both carbohydration and C-terminus modification contribute to enhanced retention of radioiodine activity in sst₂-expressing tumor cells.

Radiometal Labeling with Group IIIB Radionuclides (e.g., 111In, 68Ga, 90Y, 177Lu)

Radiometal labeling of this compound derivatives is crucial for their use in both diagnostic imaging (e.g., PET with ⁶⁸Ga) and targeted radionuclide therapy (e.g., with ⁹⁰Y or ¹⁷⁷Lu). This typically involves the use of bifunctional chelating agents that stably bind the radiometal to the peptide. nih.gov

Key chelators employed for this purpose include:

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a macrocyclic chelator widely used due to the high kinetic inertness of its complexes with various radiometals. DOTA-conjugated Tyr-octreotide (DOTA-TOC) can be labeled with ⁶⁸Ga for diagnostic imaging and with ⁹⁰Y or ¹⁷⁷Lu for therapeutic applications. Similarly, DOTA-Tyr-octreotate (DOTA-TATE) is also labeled with these radionuclides, with [¹⁷⁷Lu-DOTA⁰,Tyr³]octreotate ([¹⁷⁷Lu]-DOTATATE) being a prominent example in clinical use for somatostatin receptor-expressing tumors.

DTPA (Diethylenetriaminepentaacetic acid): DTPA is an acyclic chelator that has been used for labeling octreotide derivatives, particularly with ¹¹¹In. nih.gov While DTPA forms complexes, macrocyclic chelators like DOTA are generally preferred for their superior in vivo stability, which is critical for minimizing the dissociation of the radiometal.

The choice of radionuclide impacts therapeutic efficacy and imaging quality. For instance, ¹⁷⁷Lu, a beta-emitter, is increasingly favored for targeted therapy due to its favorable physical characteristics for treating smaller tumors compared to ¹³¹I and ⁹⁰Y, also emitting gamma-rays suitable for imaging. nih.gov

Direct Metal Cyclization Approaches (e.g., Rhenium)

Beyond traditional chelator-mediated labeling, direct metal cyclization approaches offer an alternative strategy for incorporating metal centers into peptide structures. Rhenium (Re) and Technetium-99m (⁹⁹ᵐTc) are transition metals that have been explored for their ability to directly cyclize linear peptides, forming "metal foldamers" where the metal acts as a central core.

In rhenium-cyclized octreotide derivatives, the rhenium(V) core typically integrates with a single metal oxo group. Coordination sites are often filled by the sulfhydryl groups of cysteine residues and the amide nitrogen of residues like Phe³ or Tyr³. However, such direct metal cyclization can induce structural perturbations in the somatostatin receptor-binding sequence, potentially leading to reduced binding affinities compared to their metal-free disulfide analogues. Despite this, the concept of metal-induced cyclization provides a unique avenue for creating constrained peptide structures with enhanced pharmacological properties and stability.

Purification and Characterization Techniques in Synthesis Research (e.g., HPLC, Mass Spectroscopy)

The synthesis of this compound and its various conjugates and radiolabeled derivatives necessitates rigorous purification and characterization to ensure product purity, identity, and integrity.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the purification and analysis of synthetic peptides and their conjugates. It is widely used to separate the desired product from unreacted starting materials, by-products, and impurities based on differences in their physicochemical properties. Analytical HPLC is also crucial for assessing the radiochemical purity of labeled compounds.

Mass Spectrometry (MS): Mass spectrometry, including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is indispensable for confirming the molecular weight and structural identity of the synthesized peptides and their derivatives. It provides precise mass-to-charge ratio information, allowing for the verification of the correct peptide sequence and the presence of any modifications or labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For metal-cyclized peptides, NMR spectroscopy provides detailed insights into their three-dimensional structure and conformation. Changes in chemical shifts between linear and cyclic peptides can confirm the formation of metal-chelated systems and secondary structures.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to study the secondary structure of peptides and to confirm the formation of turns or other conformational changes induced by cyclization or metal coordination.

These analytical techniques are critical at various stages of synthesis research, from monitoring reaction progress to final product quality control, ensuring the scientific accuracy and reliability of the synthesized compounds for downstream applications.

Somatostatin Receptor Subtype Selectivity Profiles (SSTR1-5)

Somatostatin receptors are a family of G-protein coupled receptors with five known subtypes (SSTR1-5) Current time information in Barcelona, ES.. Octreotide, the parent peptide of this compound, and its analogs generally exhibit preferential binding to certain SSTR subtypes. The substitution of phenylalanine at position 3 (Phe3) with tyrosine (Tyr3) in octreotide, leading to this compound (often abbreviated as TOC when conjugated with chelators like DOTA), has been shown to improve its affinity for SSTRs, particularly SSTR2 Current time information in Barcelona, ES.guidetopharmacology.org.

While native somatostatin (Somatostatin-14 and Somatostatin-28) binds with high affinity to all five SSTR subtypes, octreotide and its octapeptide analogs typically bind with high affinity to SSTR2, moderate affinity to SSTR3 and SSTR5, and low or very low affinity to SSTR1 and SSTR4 wikipedia.orgnih.govsuprabank.orgnih.govuni-freiburg.dezhanggroup.org. Specifically, radiolabeled forms such as [68Ga]DOTATOC ([68Ga]DOTA-Tyr3-octreotide) demonstrate affinity for SSTR2 and SSTR5, and in some studies, also for SSTR3 Current time information in Barcelona, ES.nih.gov. [125I-Tyr3]-octreotide has been shown to label SSTR2 and SSTR5 with high affinity in recombinant systems, and its binding is significantly reduced or eliminated in SSTR2 receptor knockout models, underscoring its selectivity for native SSTR2 receptors nih.gov.

Affinity for SSTR2 and SSTR5

A prominent feature of this compound and its derivatives is their strong binding affinity for SSTR2, which is the most abundantly expressed SSTR subtype in many neuroendocrine tumors nih.govuni.lu. [68Ga]DOTATOC, for instance, exhibits strong affinity for SSTR2 and moderate affinity for SSTR5 Current time information in Barcelona, ES.. Research indicates that octreotide analogs generally possess high affinity for SSTR2, with somewhat lower, but still significant, affinity for SSTR3 and SSTR5 wikipedia.org. The high affinity of [125I-Tyr3]-octreotide for SSTR2 has been consistently demonstrated in various binding and autoradiography studies uni-freiburg.denih.govnih.gov.

Influence of Chelator Modifications on Receptor Binding Affinity

The chemical modification of this compound with chelating agents, necessary for radiolabeling, can significantly impact its receptor binding affinity. Even minor structural changes to the ligand or biomolecule can profoundly affect its interaction with target receptors Current time information in Barcelona, ES.. The conjugation of a chelating moiety to [Tyr3]octreotide has a notable effect on its receptor binding affinity nih.gov.

Studies evaluating [Tyr3]octreotide conjugates with different NOTA-based chelators, which vary in the number of carboxylate moieties, have shown that an increased number of carboxylates can lead to reduced binding affinity and internalization, suggesting the existence of an optimal charge for the compound nih.govuni-freiburg.de. For example, [68Ga]-NODAGATOC (octreotide conjugated with a NOTA derivative) displayed strong SSTR2 affinity comparable to DOTATOC. Furthermore, when labeled with 111In, its affinity for SSTR2 was even stronger, with an observed increase in affinity for SSTR3 and SSTR5, highlighting the influence of the complex's geometry on binding characteristics Current time information in Barcelona, ES.. The introduction of a DOTA moiety at the N-terminus of octreotide dicarba-analogs has also been shown to affect their receptor binding affinity mims.com.

Competitive Binding Assays (e.g., IC50 values)

Competitive binding assays are a standard method for quantifying the binding affinity of ligands to somatostatin receptors, typically expressed as IC50 values (half-maximal inhibitory concentration) wikipedia.orgnih.govmims.comwikidata.orgnih.govvrachi.namefishersci.ieuni.luchemicalbook.com. These assays involve competing a known radioligand with varying concentrations of the unlabeled compound of interest for binding to the receptors.

Research has provided specific IC50 values for this compound conjugates. For instance, in competitive binding assays using rat pancreatic AR42J tumor cells, a monomeric [Tyr3]octreotide conjugate demonstrated the highest binding affinity with an IC50 of 1.32 nM. This was followed by dimeric [Tyr3]octreotide and [DOTA0,Tyr3]octreotide, both with an IC50 of 2.45 nM, while a tetrameric [Tyr3]octreotide showed a lower affinity with an IC50 of 14.0 nM wikidata.orgnih.gov.

An unlabeled DOTA-TOC conjugate exhibited an effective displacement of 99mTc-labeled HYNIC-TOC, with an IC50 of 0.31 ± 0.07 nM, confirming the retention of receptor-binding affinity after DOTA conjugation fishersci.ie. In studies assessing the impact of chelator modifications, the IC50 values for [Tyr3]octreotide conjugates with different NOTA-based chelators, determined using [68Ga]DOTATOC as the radioligand in AR42J cells, ranged from 8.82 ± 3.28 nM for DOTATOC to 125.4 ± 48.0 nM for certain conjugates, compared to the unconjugated [Tyr3]octreotide at 3.45 ± 1.11 nM nih.gov. These findings indicate that chelator choice significantly influences binding affinity.

The following table summarizes some reported IC50 values for this compound and its conjugates:

| Compound | Cell Line | Radioligand Used | IC50 (nM) | Reference |

| Monomeric [Tyr3]octreotide conjugate | AR42J | [111In-DOTA0,Tyr3]octreotide | 1.32 | wikidata.orgnih.gov |

| Dimeric [Tyr3]octreotide | AR42J | [111In-DOTA0,Tyr3]octreotide | 2.45 | wikidata.orgnih.gov |

| [DOTA0,Tyr3]octreotide | AR42J | [111In-DOTA0,Tyr3]octreotide | 2.45 | wikidata.orgnih.gov |

| Tetrameric [Tyr3]octreotide | AR42J | [111In-DOTA0,Tyr3]octreotide | 14.0 | wikidata.orgnih.gov |

| Unlabeled DOTA-TOC | Membranes | 99mTc-HYNIC-TOC | 0.31 ± 0.07 | fishersci.ie |

| [Tyr3]octreotide | AR42J | [68Ga]DOTATOC | 3.45 ± 1.11 | nih.gov |

| DOTATOC | AR42J | [68Ga]DOTATOC | 8.82 ± 3.28 | nih.gov |

| [111In-DOTA]-TOC (SSTR3 affinity) | N/A | N/A | 120 ± 26 (nM) | vrachi.name |

Use of Cell Lines for Receptor Binding Assays (e.g., AR42J, AtT20)

Several cell lines are commonly employed in somatostatin receptor binding assays to evaluate the affinity and selectivity of this compound and its analogs:

AR42J Rat Pancreatic Tumor Cells: These cells are widely used due to their expression of somatostatin receptors, particularly SSTR2 nih.gov. They serve as a robust model for competitive binding assays to determine SSTR affinity and internalization properties of octreotide conjugates wikipedia.orgnih.govnih.govwikidata.orgnih.govchemicalbook.comfrontiersin.orgresearchgate.net.

AtT20 Mouse Corticotroph Tumor Cells: This cell line is valuable for investigating the pharmacological characteristics and functional effects of native somatostatin receptor subtypes nih.govfrontiersin.orgresearchgate.netmedkoo.com. Studies using AtT20 cells have shown that [125I]Tyr3-octreotide selectively labels SSTR2 and SSTR5 receptors with high affinity in recombinant systems. Its binding was completely eliminated in SSTR2 receptor knockout mouse brain, further supporting its specificity for native SSTR2 receptors nih.gov.

Radioligands for Binding Studies (e.g., 68Ga-DOTATOC, 111In-DOTA-Tyr3-octreotide)

Various radioligands are utilized in binding studies to assess the interaction of this compound and its derivatives with SSTRs:

[111In-DOTA0,Tyr3]octreotide ([111In-DOTATOC]): This radiotracer is frequently used in competitive binding assays and is a widely established clinical radiotracer for SSTR imaging wikipedia.orgchemicalbook.com.

[68Ga-DOTATOC]: A common positron emission tomography (PET) tracer, [68Ga]DOTATOC is employed as a radioligand in competitive binding assays to evaluate the affinity of unlabeled compounds nih.govnih.govnih.gov.

[125I-Tyr3]-octreotide: This iodinated radioligand is extensively used in receptor autoradiography and membrane binding studies to assess receptor distribution and binding characteristics uni-freiburg.denih.govnih.govresearchgate.net. It is known for its high affinity to SSTR2 nih.govnih.gov.

[99mTc-HYNIC-Tyr3-octreotide (99mTc-HYNIC-TOC)]: This technetium-labeled compound serves as a radioligand in competitive binding assays, demonstrating retained somatostatin-receptor binding affinities fishersci.iefrontiersin.org.

[125I-Tyr11]SRIF (Somatostatin): This universal somatostatin radioligand binds to all SSTR subtypes and is used in competitive binding experiments for broad receptor characterization researchgate.net.

Receptor Expression Analysis in Research Models (e.g., RT-PCR, Autoradiography)

To understand the distribution and quantity of somatostatin receptors in various tissues and disease models, several molecular and imaging techniques are employed:

Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) and Quantitative RT-PCR: These techniques are used to detect and quantify the messenger RNA (mRNA) expression levels of SSTR1-5. For example, RT-PCR has revealed the expression of SSTR1, SSTR2A, and SSTR3 mRNA in human thymic tissue, with SSTR1 and SSTR2A mRNA also found in isolated thymic epithelial cells uni-freiburg.de. Similarly, low transcript expression of SSTR2 and SSTR3 has been observed in lymphomas using quantitative RT-PCR nih.gov.

Autoradiography: This imaging technique is utilized to visualize and quantify the binding of radioligands, such as [125I-Tyr3]octreotide, to SSTRs on tissue sections. It provides insights into receptor density and distribution in research models. Studies have shown very low specific binding of [125I-Tyr3]octreotide in lymphomas, consistent with low SSTR mRNA levels in these tissues nih.gov. In human thymuses, binding of [125I-Tyr3]-octreotide was detected, and specific binding was shown on membrane preparations from thymuses uni-freiburg.de.

Immunohistochemistry (IHC): This method is used to detect the protein expression of specific SSTR subtypes in tissue samples, complementing mRNA and binding studies nih.gov.

Structure Activity Relationship Sar and Molecular Design

Conformational Analysis and Pharmacophore Identification

The precise three-dimensional arrangement of key amino acids within a peptide, known as its pharmacophore, dictates its ability to bind to and activate specific receptors. In the context of somatostatin (B550006) analogues, the β-turn conformation of the Phe-Trp-Lys-Thr sequence is particularly critical for high-affinity receptor binding snmjournals.org.

Three-Dimensional Molecular Structures and Pharmacophore Turns

The β-turn conformation, encompassing the critical somatostatin pharmacophore sequence of Phe-Trp-Lys-Thr, is essential for achieving high-affinity receptor binding in somatostatin receptor imaging and radiotherapy agents snmjournals.org. Detailed structural analyses, including calculations of three-dimensional molecular structures using two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments, have been performed for Re-cyclized Tyr(3)-octreotate and its disulfide-bridged analogue researchgate.netnih.govnih.gov. These studies confirm that both cyclization methods lead to highly similar pharmacophore turns, with only subtle variations stemming from the metal coordination to the amide nitrogen of a pharmacophore amino acid researchgate.netnih.govnih.gov. Additionally, the C-terminal region of [Tyr3]octreotate, specifically comprising Cys7 and Thr8, has been observed to form a distinct turn-like structure researchgate.net.

Impact of Amino Acid Substitutions and Modifications on Receptor Affinity

Minor changes in the amino acid sequence or modifications to the peptide backbone can profoundly influence the receptor binding profile of octreotide (B344500) analogues.

Tyrosine at Position 3 vs. Phenylalanine

The substitution of phenylalanine (Phe) with tyrosine (Tyr) at position 3 in octreotide analogues, leading to compounds like Tyr3-octreotide (TOC) and Tyr3-octreotate (TATE), was primarily undertaken to enable radioiodination researchgate.net. This modification has been shown to enhance the affinity for somatostatin subtype 2 receptors (SSTR2), with Tyr3-octreotide exhibiting a higher affinity for SSTR2 compared to native octreotide snmjournals.org.

C-terminal Modifications (e.g., Threoninol vs. Threonine)

A significant modification in the C-terminal region involves the replacement of threoninol with threonine researchgate.netsnmjournals.orgthno.org. This oxidative modification led to the development of octreotate (TATE) from octreotide snmjournals.org. This seemingly minor change has a substantial impact on receptor affinity. For instance, DOTA-Tyr3-octreotate (DOTATATE) demonstrates a significantly higher affinity for SSTR2, showing approximately a nine-fold increase compared to DOTA-Tyr3-octreotide (DOTATOC), both in in vitro and in vivo animal models researchgate.netthno.orgkarger.com. This enhanced affinity of DOTATATE for SSTR2 results in a higher amount of cell-associated radioactivity, which in turn leads to a greater tumor radiation dose researchgate.net. Furthermore, octreotate exhibits an improved internalization rate into somatostatin receptor-positive tumor cells and reduced accumulation in non-target tissues such as the liver or kidney snmjournals.org.

Chelator Design and its Influence on Receptor Binding and Selectivity

The design of bifunctional chelating agents (BFCAs) is a critical aspect of developing radiolabeled somatostatin analogues, as these chelators not only bind to the radionuclide but also influence the pharmacokinetic and pharmacodynamic properties of the entire complex nih.govnih.gov. Chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are commonly employed in radiolabeled peptides targeting SSTR2 nih.govnih.gov. The choice of chelator can impact various imaging outcomes due to differences in their stability, charge, and hydrophilicity nih.govnih.gov.

A comparative evaluation of 68Ga-labeled TATEs using NOTA and DOTA as BFCAs revealed several distinctions:

Both 68Ga-NOTA-TATE and 68Ga-DOTA-TATE were synthesized with high radiochemical purity nih.govnih.gov.

68Ga-NOTA-TATE demonstrated superior in vitro stability (≥99%) compared to 68Ga-DOTA-TATE (≥95%) after three hours of incubation nih.govnih.gov.

Regarding hydrophilicity, 68Ga-NOTA-TATE was found to be less hydrophilic (partition coefficient -1.76 ± 0.06) than 68Ga-DOTA-TATE (-2.72 ± 0.16) nih.govnih.gov.

68Ga-NOTA-TATE exhibited lower plasma protein binding rates (12.12%) compared to 68Ga-DOTA-TATE (30.6%) nih.govnih.gov.

Despite these differences, both tracers showed comparable tumor affinities within one hour in AR42J tumor-bearing mouse models nih.govnih.gov.

In terms of organ uptake, 68Ga-NOTA-TATE generally displayed lower maximum standardized uptake values (SUVmax) in most organs, including the liver (4.2 vs. 10.1), when compared to 68Ga-DOTA-TATE, potentially due to its lower protein binding rate nih.govnih.gov. An initial clinical study also suggested that 68Ga-NOTA-TATE might lead to reduced background uptake in major organs such as the liver nih.govnih.gov.

Small structural changes, including chelator substitution or metal replacement, can significantly alter binding affinity researchgate.net. For example, 67Ga-DOTA-[Tyr3]-octreotate demonstrated a considerably higher affinity for sst2 (IC50 0.2 nM) compared to 67Ga-DOTA-[Tyr3]-octreotide (IC50 2.5 nM) researchgate.netresearchgate.net.

Table 1: Comparative Properties of 68Ga-NOTA-TATE and 68Ga-DOTA-TATE

| Property | 68Ga-NOTA-TATE | 68Ga-DOTA-TATE | Source |

| In vitro Stability (3h) | ≥99% | ≥95% | nih.govnih.gov |

| Partition Coefficient | -1.76 ± 0.06 | -2.72 ± 0.16 | nih.govnih.gov |

| Plasma Protein Binding | 12.12% | 30.6% | nih.govnih.gov |

| Liver SUVmax (in vivo) | 4.2 | 10.1 | nih.govnih.gov |

Table 2: Somatostatin Receptor Subtype 2 (SSTR2) Affinity of Select Analogues

| Compound | IC50 (nM) for sst2 | Source |

| 67Ga-DOTA-[Tyr3]-octreotate | 0.2 | researchgate.netresearchgate.net |

| 67Ga-DOTA-[Tyr3]-octreotide | 2.5 | researchgate.netresearchgate.net |

| 111In-DTPA-[Tyr3]-octreotate | 1.3 | researchgate.net |

| 90Y-DOTA-[Tyr3]-octreotate | 1.6 | researchgate.net |

Peptide Engineering and Ligand Design Principles

The development of 3-Tyr-octreotide and other somatostatin analogs exemplifies key peptide engineering and ligand design principles aimed at improving pharmacological properties. Native somatostatin has a very short biological half-life, limiting its direct therapeutic application wikidata.orgmims.com. To overcome this, synthetic analogs like octreotide were designed with modifications to enhance stability and optimize receptor interactions.

Key Design Principles Applied to Somatostatin Analogs:

Cyclization: The cyclic structure, often achieved through a disulfide bridge (e.g., between cysteine residues in octreotide), significantly increases resistance to enzymatic degradation compared to linear peptides nih.gov. This conformational constraint helps maintain the active conformation necessary for receptor binding nih.gov.

Incorporation of D-Amino Acids: The inclusion of D-amino acids, such as D-Tryptophan at position 4 in octreotide, further enhances enzymatic stability by making the peptide less susceptible to proteolysis by common peptidases nih.gov. This modification also contributes to increased biological activity nih.gov.

Amino Acid Substitutions for Receptor Selectivity: Rational amino acid substitutions are employed to fine-tune the binding profile of the peptide for specific somatostatin receptor subtypes. While octreotide primarily targets SSTR2 and SSTR5, further modifications can enhance selectivity. For instance, the replacement of Phe at position 3 with Tyr in this compound did not diminish its high affinity for SSTR2 wikipedia.org. This specific substitution serves a dual purpose: maintaining the desired receptor binding profile while introducing a functional handle for further chemical modifications.

Introduction of Functional Handles for Conjugation: The tyrosine residue at position 3 in this compound is a critical design element. Its phenolic hydroxyl group allows for straightforward electrophilic substitution reactions, such as iodination, to attach radioactive iodine isotopes (e.g., 125I, 131I) for imaging or therapeutic purposes. Beyond direct iodination, this tyrosine can also serve as an attachment point for bifunctional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or HYNIC (hydrazinonicotinamide). These chelators are essential for complexing other radionuclides such as Yttrium-90 (90Y), Indium-111 (111In), Gallium-68 (68Ga), or Lutetium-177 (177Lu), enabling a broader range of diagnostic and therapeutic applications.

These principles collectively illustrate how rational design, informed by SAR studies, leads to the development of highly effective peptide analogs like this compound, optimized for specific biological targets and desired functionalities.

Cellular Mechanisms of 3 Tyr Octreotide Interaction

Receptor-Mediated Internalization Processes

The principal mechanism by which 3-Tyr-octreotide enters cells is through receptor-mediated internalization, a process initiated by the binding of the ligand to its specific receptors on the cell membrane. This interaction triggers the engulfment of the receptor-ligand complex into the cell.

The internalization of this compound is a dynamic process that is both time- and temperature-dependent. In vitro studies using various somatostatin (B550006) receptor-positive cells have demonstrated that the cellular uptake of radiolabeled this compound analogs increases over time, typically reaching a plateau after a certain incubation period. For instance, in mouse AtT20 pituitary tumor cells and human insulinoma cells, the internalization of [DOTAº,125I-Tyr3]octreotide was found to be a time-dependent process. nih.gov Similarly, studies with [¹²⁵I-Tyr3]octreotide in mouse AtT20/D16V pituitary tumor cells and primary cultures of human GH-secreting pituitary tumor cells showed a time-dependent accumulation, with significant uptake observed after 4 hours of incubation.

This process is also highly sensitive to temperature. Internalization is an active cellular process that requires energy, and as such, it is significantly inhibited at lower temperatures. Studies have consistently shown that the binding and internalization of [¹²⁵I-Tyr3]octreotide are temperature-dependent.

Somatostatin receptors are members of the G-protein-coupled receptor (GPCR) superfamily. The binding of an agonist like this compound to these receptors initiates a cascade of intracellular signaling events. A key aspect of this signaling pathway is its role in receptor internalization. The internalization of this compound is sensitive to pertussis toxin, which is a known inhibitor of certain G-proteins (Gi/Go). nih.gov This sensitivity indicates that the internalization process is dependent on the signaling activity of these G-proteins. nih.gov

In studies involving mouse AtT20 pituitary tumor cells and human insulinoma cells, pertussis toxin was shown to significantly inhibit the internalization of [DOTAº,125I-Tyr3]octreotide, [DTPAº, ¹²⁵I-Tyr3]octreotide, and [¹²⁵I-Tyr3]octreotide. nih.gov Specifically, the internalization was inhibited by 38%, 43%, and 31% respectively, confirming the involvement of G-protein-coupled receptor signaling in the endocytosis of these compounds. nih.gov

Quantitative Assessment of Cellular Uptake (e.g., In Vitro Tumor Cell Uptake)

The efficiency of this compound uptake varies among different cell types and is influenced by the specific analog and the expression levels of somatostatin receptors. Quantitative in vitro assays are essential for evaluating and comparing the cellular uptake of different this compound-based radiopharmaceuticals.

For example, a comparison of three radioiodinated octreotide (B344500) analogs revealed that while their binding affinities were similar, [DOTAº,125I-Tyr3]octreotide was internalized in a five-fold higher amount by AtT20 and human insulinoma cells compared to [¹²⁵I-Tyr3]octreotide and [DTPAº, ¹²⁵I-Tyr3]octreotide. nih.gov In human GH-secreting adenoma cell cultures, the internalization of [¹²⁵I-Tyr3]octreotide varied among different cultures, ranging from 0.24% to 4.98% of the added dose.

Below is an interactive data table summarizing the in vitro uptake of different this compound analogs in various tumor cell lines.

| Compound | Cell Line | Uptake (% of added dose) | Incubation Time (hours) |

|---|---|---|---|

| [¹²⁵I-Tyr3]octreotide | Mouse AtT20/D16V pituitary tumor cells | 6-8% | 4 |

| [¹²⁵I-Tyr3]octreotide | Human GH-secreting adenoma cells | 0.24-4.98% | Not Specified |

| [DOTAº,125I-Tyr3]octreotide | Mouse AtT20 pituitary tumor cells | ~5-fold higher than [¹²⁵I-Tyr3]octreotide | Not Specified |

| [DOTAº,125I-Tyr3]octreotide | Human insulinoma cells | ~5-fold higher than [¹²⁵I-Tyr3]octreotide | Not Specified |

Influence of Receptor Subtype Expression on Internalization Efficiency

The family of somatostatin receptors consists of five distinct subtypes (SSTR1-5), and this compound exhibits varying affinities for these subtypes. The expression profile of SSTR subtypes on a tumor cell significantly influences the internalization efficiency of this compound and its analogs. Generally, this compound shows a high affinity for SSTR2 and moderate affinity for SSTR5. oup.com

The internalization capacity differs among the receptor subtypes. SSTR2, SSTR3, and SSTR5 are known to internalize to a much greater extent upon agonist binding compared to SSTR1 and SSTR4. snmjournals.orgsnmjournals.org This differential internalization is a critical factor in the effectiveness of this compound-based therapies. For instance, the therapeutic effect of [⁹⁰Y-DOTA-d-Phe1,Tyr3]octreotide in a pancreatic tumor model was primarily mediated through the SSTR2 receptor subtype. nih.gov

Studies comparing analogs with varying receptor affinities have shed light on the role of specific subtypes. While [¹¹¹In-DOTA,Tyr³]-octreotide primarily targets SSTR2, newer analogs have been developed with a broader receptor profile. aacrjournals.org For example, some analogs show high affinity for SSTR2, SSTR3, and SSTR5. aacrjournals.org Interestingly, even with high affinity for both SSTR2 and SSTR5, some compounds exhibit strong SSTR2 internalization but no SSTR5 internalization, highlighting the complexity of the process. snmjournals.org The table below illustrates the binding affinities of octreotide for different somatostatin receptor subtypes. oup.com

| Receptor Subtype | Octreotide Binding Affinity (IC₅₀ in nM) |

|---|---|

| sst1 | >1000 |

| sst2 | 0.8 |

| sst3 | 81 |

| sst4 | >1000 |

| sst5 | 14 |

Preclinical Research and Imaging Applications

Advanced Radiopharmaceuticals Based on 3-Tyr-octreotide for Molecular Imaging Research

Technetium-99m Labeled HYNIC-Tyr3-octreotide (99mTc-HYNIC-TOC) for SPECT Research

Technetium-99m (99mTc) labeled hydrazinonicotinyl-Tyr3-octreotide (99mTc-HYNIC-TOC) has been a subject of significant preclinical evaluation for its utility in Single-Photon Emission Computed Tomography (SPECT) imaging of somatostatin (B550006) receptor-positive tumors. 99mTc-HYNIC-TOC is designed to bind with high affinity to somatostatin receptor type 2 (SSR type 2). snmjournals.org

Preclinical studies have focused on optimizing the radiolabeling process and evaluating the in vitro and in vivo properties of 99mTc-HYNIC-TOC. Researchers have explored different coligands, such as tricine (B1662993), ethylenediaminediacetic acid (EDDA), and tricine-nicotinic acid, to achieve high specific activities and favorable biodistribution. nih.govresearchgate.net All 99mTc-labeled HYNIC peptides demonstrated retained somatostatin-receptor binding affinities, with dissociation constants (Kd) typically less than 2.65 nM. nih.govresearchgate.net

The preclinical findings support the application of 99mTc-HYNIC-TOC in SPECT/CT for diagnosing and monitoring various neuroendocrine neoplasms, including those originating in the pancreas, bronchi, and thymus. jbuon.comviamedica.plnih.govfrontiersin.org

Table 1: Preclinical Biodistribution of 99mTc-HYNIC-TOC vs. 111In-DTPA-octreotide in AR42J Tumor-Bearing Nude Mice

| Radiopharmaceutical | Tumor Uptake (%ID/g) | Tumor-to-Liver Ratio | Tumor-to-GI Tract Ratio | Tumor-to-Kidney Ratio |

| 99mTc-HYNIC-TOC (with EDDA) | 5.8 - 9.6 nih.govresearchgate.net | Similar to 111In-DTPA-octreotide nih.govresearchgate.net | Similar to 111In-DTPA-octreotide nih.govresearchgate.net | Considerably Higher nih.govresearchgate.net |

| 111In-DTPA-octreotide | 4.3 nih.govresearchgate.net | - | - | - |

Copper-64 Labeled TETA-Tyr3-octreotide (64Cu-TETA-Y3-OC) for PET Research

Copper-64 (64Cu) labeled TETA-Tyr3-octreotate (64Cu-TETA-Y3-OC, also known as 64Cu-TETA-Y3-TATE) is a radiopharmaceutical compound developed for Positron Emission Tomography (PET) imaging, particularly for the diagnosis of neuroendocrine tumors (NETs). ontosight.aiiaea.orgnih.govnih.gov The compound consists of a copper-64 radionuclide chelated to a tetraazacyclododecane tetraacetic acid (TETA) moiety, which is then conjugated to a Tyr3-octreotate peptide. ontosight.ai The Tyr3-octreotate peptide exhibits high affinity for somatostatin receptors, which are often overexpressed on the surface of NET cells, enabling the visualization of these tumors via PET imaging due to 64Cu's positron-emitting properties. ontosight.ai

Further research led to the development of second-generation somatostatin analogs and the exploration of alternative chelators to improve the stability and biodistribution of 64Cu-labeled compounds. For instance, the cross-bridged macrocyclic chelator 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo(6.6.2)hexadecane (CB-TE2A) was found to be superior to TETA in stably chelating 64Cu in vivo. nih.govnih.govresearchgate.net When conjugated to Y3-TATE, 64Cu-CB-TE2A-Y3-TATE showed lower non-specific uptake in blood and liver, and less accumulation in the kidney at earlier time points compared to 64Cu-TETA-Y3-TATE. nih.govresearchgate.net This resulted in significantly improved tumor uptake and blood/liver clearance, suggesting that 64Cu-CB-TE2A-Y3-TATE is more resistant to transchelation. nih.govnih.govresearchgate.net For example, at 4 hours, the tumor-to-blood (T/B) ratio for 64Cu-CB-TE2A-Y3-TATE was 156 ± 55, significantly higher than the 8.2 ± 1.6 for 64Cu-TETA-Y3-TATE. nih.gov

Table 2: Comparison of 64Cu-Labeled Somatostatin Analogs in Preclinical Studies (AR42J Tumor-Bearing Rats at 4 hours post-injection)

| Radiopharmaceutical | Tumor Uptake (Relative to 64Cu-TETA-OC) | Blood Uptake (Relative to 64Cu-CB-TE2A-Y3-TATE) | Liver Uptake (Relative to 64Cu-CB-TE2A-Y3-TATE) | Tumor-to-Blood Ratio |

| 64Cu-TETA-Y3-TATE | ~2x nih.gov | 4.3-fold higher researchgate.net | 2.4-fold higher researchgate.net | 8.2 ± 1.6 nih.gov |

| 64Cu-CB-TE2A-Y3-TATE | 4.4x greater than 64Cu-TETA-Y3-TATE researchgate.net | Baseline nih.govresearchgate.net | Baseline nih.govresearchgate.net | 156 ± 55 nih.gov |

Other Emerging Radionuclide Conjugates (e.g., Bismuth-213, Lutetium-177, Yttrium-90 in preclinical contexts)

Beyond 99mTc and 64Cu, this compound and its derivatives have been explored with other radionuclides, particularly beta-emitters and alpha-emitters, for therapeutic applications in preclinical settings.

Yttrium-90 (90Y) Labeled DOTA-Tyr3-octreotide (90Y-DOTATOC) Yttrium-90 (90Y) is a high-energy beta-particle emitter with a mean tissue range of up to 12 mm, making it suitable for radionuclide therapy, especially for larger tumors. snmjournals.orgsnmjournals.org [Tyr3]octreotide, when derivatized with the chelator DOTA (1,4,7,10-tetraazacyclododecane-N,N′,N″,N‴-tetraacetic acid), allows for stable radiolabeling with 90Y, forming 90Y-DOTA-Tyr3-octreotide (90Y-DOTATOC). snmjournals.orgsnmjournals.org Preclinical studies have shown that 90Y-DOTATOC has a higher binding affinity for SST2 compared to octreotide (B344500) itself. snmjournals.orgsnmjournals.org Preclinical therapy studies in Lewis rats bearing somatostatin receptor-positive pancreatic CA20948 tumors demonstrated dose-dependent radiotherapeutic effects. snmjournals.orgsnmjournals.org For instance, a single injection of 111 MBq of 90Y-DOTA-Tyr3-octreotide resulted in 100% partial response in all rats, regardless of tumor size. snmjournals.org Higher activities, such as 370 MBq, led to 50% complete response and 50% partial response for smaller tumors (≤1 cm²), indicating that therapeutic outcomes are dose-dependent. snmjournals.org The effect of radionuclide therapy was also found to be dependent on tumor size at the onset of therapy. snmjournals.org

Lutetium-177 (177Lu) Labeled DOTA-Tyr3-octreotate (177Lu-DOTATATE) Lutetium-177 (177Lu) is another beta-emitter widely investigated for peptide receptor radionuclide therapy (PRRT) due to its more favorable physical characteristics for treating smaller tumors compared to 90Y. researchgate.net Preclinical studies have compared 177Lu-DOTATATE with other somatostatin analogs. It has been shown that 177Lu-DOTATATE can lead to higher tumor uptake than 111In-DTPA-octreotide. aacrjournals.orgtandfonline.com In vitro studies have indicated that 177Lu-DOTATATE results in a higher amount of cell-associated radioactivity compared to 177Lu-DOTA-Tyr3-octreotide (177Lu-DOTATOC) due to the higher affinity of Tyr3-octreotate for the sst2 receptor. researchgate.netnih.govresearchgate.net This leads to a significantly higher tumor radiation dose, positioning 177Lu-DOTATATE as a promising analog for PRRT. researchgate.net

Bismuth-213 (213Bi) Labeled DOTA-Tyr3-octreotide (213Bi-DOTATOC) Bismuth-213 (213Bi) is a high-linear energy transfer (LET) alpha-emitter that has been evaluated for tumor therapy, particularly for its ability to overcome radioresistance to beta emitters in vitro. researchgate.netnih.govaacrjournals.orgaacrjournals.orgnih.gov Preclinical studies have investigated 213Bi-DOTATOC (specific activity 7.4 MBq/µg) for its radiolabeling, stability, biodistribution, and therapeutic efficacy. researchgate.netnih.govaacrjournals.orgaacrjournals.org Radiolabeling of 213Bi-DOTATOC achieved high radiochemical purity (>95%) and incorporation yield (≥99.9%). researchgate.netnih.govaacrjournals.orgaacrjournals.org Biodistribution data in Lewis rats demonstrated specific binding to somatostatin receptor-expressing tissues. researchgate.netnih.govaacrjournals.orgaacrjournals.org Compared to free 213Bi, 213Bi-DOTATOC significantly reduced radioactivity accumulation in non-target organs like kidneys (11.15 ± 0.46% ID/g vs. 34.47 ± 1.40% ID/g for free 213Bi at 3 hours post-injection) and bone marrow (0.06 ± 0.02% ID/g vs. 0.31 ± 0.01% ID/g). nih.govaacrjournals.orgaacrjournals.org In a rat pancreatic carcinoma model, 213Bi-DOTATOC showed dose-related antitumor effects. researchgate.netnih.govaacrjournals.orgaacrjournals.org A significant decrease in tumor growth rate was observed in rats treated with >11 MBq of 213Bi-DOTATOC 10 days post-injection compared to controls. researchgate.netnih.govaacrjournals.orgaacrjournals.org Treatment with >20 MBq of 213Bi-DOTATOC resulted in significantly greater tumor reduction. researchgate.netnih.govaacrjournals.orgaacrjournals.org These findings suggest 213Bi-DOTATOC as a promising therapeutic radiopharmaceutical. researchgate.netnih.govaacrjournals.orgaacrjournals.org

Table 3: Preclinical Therapeutic Efficacy of 213Bi-DOTATOC in Rat Pancreatic Carcinoma Model

| 213Bi-DOTATOC Activity | Tumor Growth Rate (vs. Controls) | Tumor Reduction (vs. <11 MBq) |

| >11 MBq | Significant decrease researchgate.netnih.govaacrjournals.orgaacrjournals.org | - |

| >20 MBq | - | Significantly greater researchgate.netnih.govaacrjournals.orgaacrjournals.org |

Computational and Structural Modeling Approaches

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of ligand-receptor complexes over time. These simulations have been utilized to study the conformational changes of somatostatin (B550006) receptor 2 (SSTR2) in various states, including active agonist-bound, inactive antagonist-bound, and apo (ligand-free) inactive states researchgate.netresearchgate.net. Through multi-copy, microsecond-long MD simulations, researchers can extensively sample the conformational landscape of the receptor and rationalize the binding mechanisms of different ligands, such as somatostatin and octreotide (B344500) researchgate.net.

MD simulations provide crucial information regarding the specific residues involved in SSTR-ligand binding and the subsequent conformational rearrangements within the protein upon ligand association acs.orgnih.gov. Studies focusing on SSTR2-ligand complexes, including those with octreotide, have successfully identified stable binding modes and distinct interaction patterns, offering molecular-level insights into the recognition processes of these compounds acs.orgunica.it. For instance, the stability of ligand/SSTR2 complexes can be quantitatively assessed by analyzing the root-mean-square deviation (RMSD) of ligand heavy atoms relative to the initial simulation frame. In studies involving octreotide-based radiopharmaceuticals, RMSD values typically range from 2.4 to 3.8 Å, indicating high stability within the binding pocket nih.gov.

A notable finding from MD simulations is the behavior of the extracellular loop 2 (ECL2) of SSTR2. This loop is known for its high flexibility, and its closure over the binding pocket is believed to facilitate ligand interaction. MD simulations have demonstrated that ECL2 undergoes a conformational change, closing upon the binding of octreotide, a behavior not observed with certain antagonists researchgate.net. Furthermore, MD simulations contribute to understanding the influence of lipid molecules on the conformational dynamics of membrane-bound SSTRs, providing a more physiologically relevant context for studying receptor-ligand interactions researchgate.net.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical calculations are employed to delve into the electronic properties and chemical behavior of ligands and their interactions with receptors at an atomic level. DFT, as a quantum mechanical method, is particularly useful for elucidating the structural features of small molecules and their chemical reactivity by examining the energy within molecular orbitals researchgate.net.

In the context of somatostatin receptor ligands, DFT analysis has been used to study electron density-based features of SSTR1 ligands and to correlate these findings with results obtained from 3D-quantitative structure-activity relationship (3D-QSAR) studies acs.orgnih.gov. Conceptual DFT has also been applied to investigate the chemical behavior of ligands, utilizing molecular descriptors derived from Fukui's molecular orbital theory researchgate.netnih.gov. This approach allows for the correlation between a compound's biological activity and its electronic properties, which is vital for rational drug design researchgate.net.

Homology Modeling of Somatostatin Receptors (e.g., SSTR1, SSTR2)

Homology modeling is a crucial computational technique for predicting the three-dimensional structures of proteins, such as SSTRs, especially when experimental structures are limited or unavailable. This method is particularly valuable for G protein-coupled receptors (GPCRs), which often lack high-resolution experimental structures acs.orgnih.govnih.govacs.orgresearchgate.net. Homology models of SSTR1, SSTR3, SSTR4, and SSTR5 have been successfully developed using templates from experimentally determined GPCR structures, such as the active state β2 adrenoreceptor crystal structure acs.orgnih.govnih.govacs.orgresearchgate.net.

Analysis of Noncovalent Interactions in Binding

The specific recognition and binding of ligands like 3-Tyr-octreotide (and its parent compound octreotide) to SSTRs are governed by a complex network of noncovalent interactions, including hydrogen bonds, salt bridges, and hydrophobic interactions. Detailed analyses of these interactions are critical for understanding ligand selectivity and receptor activation.

Hydrogen Bonds: Hydrogen bonds play a significant role in stabilizing ligand-receptor complexes. For instance, in the SSTR2-somatostatin-14 complex, the Lys9 residue of somatostatin-14 forms a crucial salt bridge with Asp122 and a hydrogen bond with the Gln126 side chain of SSTR2 elifesciences.orgbiorxiv.orgelifesciences.org. Additionally, the carbonyl oxygen in the peptide bond between Lys8 and Trp9 of SST-14 forms a hydrogen bond with Asn276 in SSTR2 elifesciences.orgbiorxiv.orgelifesciences.org. In studies of SSTR1, hydrogen bonds have been observed with residues such as Y1.39 and T2.64 acs.org. The residue D3.32 in SSTR2 is particularly important for defining the bioactive conformation of SSTR2 ligands, suggesting that incorporating an H-bond donor group at the R1 position of a ligand could enhance its activity and selectivity researchgate.netresearchgate.net. For octreotide-bound SSTR2, R184 forms an intra-receptor hydrogen bond with Y205, which in turn positions Y205 for a pi-pi interaction with F3 of octreotide nih.gov. Pasireotide, another somatostatin analog, forms conserved polar contacts with SSTR2 and SSTR3, including an ionic interaction with the conserved D3.32 residue and a hydrogen bond with Q127 in SSTR3 pnas.orgpnas.org.

Hydrophobic Interactions: Hydrophobic interactions are equally vital for the stable binding of ligands within the receptor's binding pocket. The Trp9 residue of SST-14 engages in extensive hydrophobic interactions with a pocket in SSTR2 formed by Ile177, Phe208, Thr212, and Phe272 from transmembrane helices 4-6 elifesciences.orgbiorxiv.orgelifesciences.org. The disruption of these hydrophobic interactions has been shown to substantially decrease SSTR2 function elifesciences.orgelifesciences.org. Specific residues like Phe275, Leu290, and Phe294 in SSTR2 accommodate Phe6 of SST-14, while Phe7 of SST-14 is stabilized by stacking on Tyr205 and interactions with Ile195 and Phe208 elifesciences.orgbiorxiv.orgelifesciences.org. The conserved Trp-Lys motif, a common feature in many SSTR-binding ligands including octreotide, forms tight hydrophobic interactions with SSTR2 biorxiv.orgelifesciences.orgnih.gov. Furthermore, a "hydrophobic lock" composed of residues from transmembrane helices 3 and 6 in SSTR5 undergoes rearrangement upon binding of agonists like octreotide and cortistatin-17, triggering receptor activation pnas.orgresearchgate.net. In SSTR2, F294 (7.35) forms van der Waals interactions with the disulfide bond of octreotide researchgate.net. The D-Trp residue of octreotide buries into a hydrophobic pocket in SSTR2, leading to the disruption of a hydrogen bond present in the apo (ligand-free) structure nih.gov. The extracellular loop 3 (ECL3) also contributes to hydrophobic packing by moving inward and covering the N-terminal D-phenylalanine of octreotide nih.gov.

Cryo-Electron Microscopy (Cryo-EM) Studies of SSTR-Ligand Complexes

Cryo-electron microscopy (Cryo-EM) has revolutionized the field of structural biology by enabling the determination of high-resolution structures of membrane proteins, including SSTRs, in complex with their ligands and associated G proteins. These studies provide unprecedented insights into the molecular architecture of these complexes and the mechanisms of receptor activation.

High-resolution cryo-EM structures of full-length human SSTR2 bound to endogenous agonists like somatostatin-14 (SST-14) and synthetic analogs such as octreotide, in complex with inhibitory G (Gi) proteins, have been reported elifesciences.orgbiorxiv.orgnih.govbiorxiv.org. These structures have been pivotal in revealing the detailed molecular basis of ligand recognition, the conformational changes associated with receptor activation, and the factors contributing to subtype-selectivity among SSTRs biorxiv.org. For SSTR2, cryo-EM maps have been obtained with global resolutions as high as 2.9 Å for octreotide-bound complexes and 2.5 Å for SST-14-bound complexes biorxiv.org.

These cryo-EM studies show that the seven transmembrane helices of SSTR2 form a deep binding pocket where the highly conserved Trp-Lys motif, present in many SSTR-binding ligands, is positioned at the bottom elifesciences.orgbiorxiv.org. Beyond SSTR2, cryo-EM structures of SSTR5 bound to cyclic peptide agonists, including octreotide, have also been determined, revealing distinct binding modes and conformational changes induced by different ligands pnas.orgresearchgate.net. Resolutions for SSTR5-octreotide complexes are reported to be around 2.9 Å pnas.orgresearchgate.net.

A significant finding from cryo-EM studies is the observation of strikingly different behaviors of the extracellular loops, particularly ECL2, depending on the bound ligand. For example, in the octreotide-bound SSTR2 structure, ECL2 folds down from its apo state position to cover the ligand, forming hydrogen bonds with the peptide and providing a cap nih.gov. These detailed structural insights derived from cryo-EM are invaluable for the rational design of novel drugs with improved selectivity and therapeutic efficacy, including those targeting specific G protein signaling pathways rcsb.orgpdbj.org.

Future Research Directions and Innovations in Somatostatin Analog Development

Rational Design of Next-Generation SSTR Ligands

The rational design of new somatostatin (B550006) receptor (SSTR) ligands aims to overcome the limitations of current agents by optimizing their biological and pharmacokinetic properties. A key strategy has been the modification of the octreotide (B344500) peptide backbone. For instance, the substitution of phenylalanine at position 3 with tyrosine to create 3-Tyr-octreotide (TOC) was a pivotal step that not only allowed for radioiodination but also improved affinity for SSTRs, particularly SSTR2. nih.govmdpi.com Further modifications, such as replacing the C-terminal threoninol with threonine to form Tyr3-octreotate (TATE), have been shown to further enhance SSTR2 affinity. nih.govresearchgate.net

A significant area of innovation is the development of SSTR antagonists. While traditional SSAs like this compound are agonists that are internalized by cells upon binding to SSTRs, antagonists bind to the receptor without being internalized. snmjournals.org Preclinical and clinical studies have suggested that radiolabeled SSTR antagonists may offer superior tumor targeting compared to agonists. snmjournals.org This is attributed to the potential for antagonists to bind to a greater number of receptor sites on tumor cells. snmjournals.org In comparative studies, the SSTR2 antagonist JR11 has shown significantly higher tumor uptake than the agonist this compound, even with similar binding affinities. snmjournals.org

Future design strategies will likely focus on creating ligands with broader subtype selectivity or, conversely, highly specific ligands for a single SSTR subtype to tailor diagnostics and therapies to the specific receptor expression profile of a patient's tumor.

Strategies for Enhancing Receptor Selectivity and Affinity

Improving the binding characteristics of SSAs for SSTRs is a central goal in the development of more effective radiopharmaceuticals. The affinity of an analog for its target receptor is a crucial determinant of its in vivo performance.

One successful strategy has been the modification of the C-terminus of this compound. The development of Tyr3-octreotate (TATE), where the C-terminal threoninol is replaced by threonine, resulted in a molecule with a nine-fold higher binding affinity for SSTR2 compared to this compound (TOC). researchgate.netiiarjournals.org This enhanced affinity has been shown to correlate with higher tumor uptake and improved therapeutic efficacy in preclinical models. snmjournals.orgnih.gov

The choice of chelator conjugated to the peptide can also influence receptor affinity. Studies have shown that even small structural modifications to the chelator or the linked metal can considerably affect the binding affinity of the SSA. nih.gov For example, the affinity of Ga-DOTA-[Tyr3]-octreotide for SSTR2 was found to be markedly improved compared to the Y-labeled version of the same compound.

Another avenue of research is the exploration of SSTR antagonists, which have demonstrated the potential for higher tumor uptake compared to agonists. snmjournals.org In vitro studies comparing the binding of the SSTR2 antagonist ¹²⁵I-JR11 and the agonist ¹²⁵I-Tyr³-octreotide in various human tumor tissues revealed that while both had similar high affinities for SSTR2, the antagonist bound to significantly more receptor sites. snmjournals.org This suggests that antagonists may be able to target a larger population of receptors on the tumor cell surface.

| Compound | Modification from Octreotide | Key Finding on Affinity/Selectivity |

|---|---|---|

| This compound (TOC) | Substitution of Phe³ with Tyr³ | Improved affinity for SSTRs, especially SSTR2. nih.govmdpi.com |

| Tyr3-octreotate (TATE) | Substitution of C-terminal Thr(ol) with Thr | Approximately nine-fold higher binding affinity for SSTR2 compared to TOC. researchgate.netiiarjournals.org |

| ¹²⁵I-JR11 (SSTR2 Antagonist) | Antagonist structure | Binds to more SSTR2 sites in tumors compared to the agonist ¹²⁵I-Tyr³-octreotide. snmjournals.org |

| Ga-DOTA-[Tyr3]-octreotide | Chelation with Ga-DOTA | Markedly improved SSTR2 affinity compared to the Y-DOTA labeled version. |

Exploration of Novel Conjugation Chemistries for Radiopharmaceuticals

The development of radiopharmaceuticals based on this compound has been heavily influenced by advances in conjugation chemistry, which involves linking a chelator to the peptide to securely hold a radionuclide.

The first radiolabeled version, [¹²³I-Tyr³]-octreotide, utilized a direct radioiodination of the tyrosine residue. nih.gov However, this approach had several drawbacks, leading to the development of chelator-based systems. nih.gov The introduction of chelators like diethylenetriaminepentaacetic acid (DTPA) allowed for the stable labeling of octreotide with Indium-111, creating ¹¹¹In-DTPA-octreotide (OctreoScan®), which became a clinical standard. mdpi.com

Another innovative approach is the conjugation of carbohydrates to this compound. This strategy aims to improve the pharmacokinetic properties of the radiotracer, such as its clearance from the body. acs.orgacs.org Studies with glucose, maltose (B56501), and maltotriose (B133400) derivatives of [¹²⁵I]TOC have shown that glycosylation can lead to faster blood clearance and reduced accumulation in non-target organs like the liver and intestines, potentially improving tumor-to-background ratios. acs.org

The use of bifunctional chelators like 6-hydrazinonicotinamide (HYNIC) has enabled the labeling of this compound with Technetium-99m (⁹⁹mTc), a widely available and cost-effective radionuclide for SPECT imaging. nih.gov The development of ⁹⁹mTc-EDDA/HYNIC-TOC has provided a valuable alternative to ¹¹¹In-DTPA-octreotide. nih.gov

| Conjugation Chemistry | Example Compound | Key Innovation |

|---|---|---|

| Direct Radioiodination | [¹²³I-Tyr³]-octreotide | Initial method for radiolabeling, enabling tumor visualization. nih.gov |

| DTPA Chelation | ¹¹¹In-DTPA-octreotide | Stable labeling with ¹¹¹In for SPECT imaging. mdpi.com |

| DOTA Chelation | ⁶⁸Ga-DOTATOC, ¹⁷⁷Lu-DOTATOC | Versatile chelation for both PET imaging (⁶⁸Ga) and therapy (¹⁷⁷Lu, ⁹⁰Y). nih.govsnmjournals.org |

| HYNIC Chelation | ⁹⁹mTc-EDDA/HYNIC-TOC | Enables labeling with the widely available ⁹⁹mTc for SPECT. nih.gov |

| Carbohydrate Conjugation | [¹²⁵I]Gluc-TOC, [¹²⁵I]Malt-TOC | Improves pharmacokinetics with faster clearance and reduced non-target uptake. acs.orgacs.org |

Development of Multi-modal Imaging and Theranostic Research Probes

The principle of "theranostics," which combines diagnostic imaging and targeted therapy using a single molecular agent or a closely related pair, is a cornerstone of modern nuclear medicine. This compound and its derivatives have been instrumental in advancing this concept.

The ability to label DOTA-conjugated this compound (DOTATOC) with both a diagnostic positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) and a therapeutic beta-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) exemplifies the theranostic approach. snmjournals.org ⁶⁸Ga-DOTATOC PET/CT imaging can be used to visualize SSTR-positive tumors and determine if a patient is a suitable candidate for peptide receptor radionuclide therapy (PRRT) with ¹⁷⁷Lu-DOTATOC or ⁹⁰Y-DOTATOC. snmjournals.org This allows for a personalized treatment strategy based on the specific molecular characteristics of the tumor.